molecular formula C15H14N2O2S B15255191 1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)ethan-1-one

1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)ethan-1-one

Cat. No.: B15255191
M. Wt: 286.4 g/mol
InChI Key: HHIYAQIKDHUXNO-UHFFFAOYSA-N
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Description

1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)ethan-1-one is a phenothiazine derivative characterized by an acetyl group at the N10 position, an amino (-NH₂) substituent at position 3, and a methoxy (-OCH₃) group at position 5.

Properties

Molecular Formula

C15H14N2O2S

Molecular Weight

286.4 g/mol

IUPAC Name

1-(3-amino-7-methoxyphenothiazin-10-yl)ethanone

InChI

InChI=1S/C15H14N2O2S/c1-9(18)17-12-5-3-10(16)7-14(12)20-15-8-11(19-2)4-6-13(15)17/h3-8H,16H2,1-2H3

InChI Key

HHIYAQIKDHUXNO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=C(C=C2)N)SC3=C1C=CC(=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)ethan-1-one typically involves the reaction of 3-amino-7-methoxy-10H-phenothiazine with ethanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)ethan-1-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to antimicrobial effects. Additionally, it can inhibit certain enzymes involved in neurotransmitter pathways, making it a potential candidate for treating neurological disorders .

Comparison with Similar Compounds

Position and Nature of Substituents

  • Compound 27 (1-(10H-Phenothiazine-10-yl)-2-(phenylamino)ethan-1-one): Substituents: Phenylamino group attached to the acetyl chain at N10. Physical Properties: Melting point (mp) 153°C, 46% yield.
  • 1-(7-Methoxy-10-methyl-10H-phenothiazin-2-yl)ethan-1-one: Substituents: Methoxy at position 7, methyl at N10, acetyl at position 2. Structural Impact: The methyl group at N10 increases lipophilicity, while the methoxy at position 7 aligns with the target compound. Differences in substitution positions (acetyl at position 2 vs. position 10) may alter electronic distribution and binding interactions .
  • 1-(2-Chloro-10H-phenothiazine-10-yl)-2-(4-(4-methoxybenzyl)piperazine-1-yl)ethan-1-one: Substituents: Chloro at position 2, piperazine-methoxybenzyl at the acetyl chain. Reactivity: The chloro group is electron-withdrawing, contrasting with the electron-donating amino group in the target compound.

Kinase Inhibition

  • Compounds 6 and 14 (Phenothiazine derivatives with piperidinyl/tetrazolyl groups): Activity: Demonstrated in vitro inhibition of TLK1B kinase, a target in cancer therapy. Comparison: The target compound’s amino group may enhance hydrogen bonding with kinase active sites, while methoxy at position 7 could modulate membrane permeability .

Structural Motifs for Receptor Binding

  • 1-(10-(3-Chloropropyl)-10H-phenothiazin-2-yl)ethan-1-one: Substituents: Chloropropyl chain at N10.

Key Research Findings and Implications

  • Substituent Position : Methoxy at position 7 (vs. position 2 or 3) optimizes electronic effects for stability and solubility .
  • N10 Modifications : Acetyl at N10 (vs. methyl or chloropropyl) balances lipophilicity and metabolic stability .

Biological Activity

1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)ethan-1-one, a derivative of phenothiazine, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes an amino group and a methoxy group, contributing to its potential pharmacological properties. Phenothiazines are known for their applications in psychiatry, oncology, and as antimicrobial agents.

The molecular formula of this compound is C15H12N2O4S, with a molecular weight of 316.34 g/mol. The compound's structure includes a phenothiazine core that is essential for its biological activity.

PropertyValue
Molecular FormulaC15H12N2O4S
Molecular Weight316.34 g/mol
IUPAC Name1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)ethanone
Melting Point156 - 157 °C

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The amino group can participate in hydrogen bonding, enhancing the compound's affinity for biological macromolecules such as proteins and nucleic acids. The methoxy group may also influence the compound's lipophilicity, facilitating membrane penetration.

Key Mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains, likely due to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
  • Anticancer Properties : Studies suggest that the phenothiazine structure allows for DNA intercalation, inhibiting replication and transcription processes in cancer cells.
  • Neuropharmacological Effects : Similar to other phenothiazines, it may exert effects on neurotransmitter systems, particularly dopamine receptors, making it a candidate for further investigation in neuropsychiatric disorders.

Biological Activity Studies

Research has demonstrated that derivatives of phenothiazine, including this compound, possess notable biological activities.

Case Studies:

  • Antibacterial Activity : A study evaluated several phenothiazine derivatives against Staphylococcus aureus and Bacillus subtilis. The results indicated that compounds similar to this compound showed comparable activity to standard antibiotics like streptomycin .
  • Anticancer Activity : Another study highlighted the anticancer potential of phenothiazine derivatives in vitro against various cancer cell lines, demonstrating cytotoxic effects through apoptosis induction .

Comparative Analysis

Comparative studies between this compound and other related compounds reveal differences in potency and mechanism:

Compound NameAntibacterial ActivityAnticancer Activity
1-(3-Amino-7-methoxy-10H-phenothiazin-10-yl)ethanoneModerateHigh
2-chloro-10-(chloroacetyl)-10H-phenothiazineHighModerate
3-methoxy-10-(1-methylpiperidinyl)methylLowHigh

Q & A

Q. How to design derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to boost anti-anxiety potency, as seen in derivatives with docking scores ≤-10.2 kcal/mol .
  • Prodrug Approaches : Modify the ethanone group to esters for improved bioavailability .

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